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molecular formula C3H5N5O2 B3222040 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide CAS No. 1211025-52-3

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B3222040
M. Wt: 143.10 g/mol
InChI Key: DNFUTAVRGAVUKE-UHFFFAOYSA-N
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Patent
US08088803B2

Procedure details

4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (422 g, 2.95 mol) was added to a mixture of water (5.9 L), acetic acid (3 L) and 6 N hydrochloric acid (1.475 L, 3 eq.) and this suspension was stirred at 42-45° C. until complete solution was achieved. Sodium chloride (518 g, 3 eq.) was added and this solution was stirred in an ice/water/methanol bath. A solution of sodium nitrite (199.5 g, 0.98 eq.) in water (700 mL) was added over 3.5 hrs while maintaining the temperature below 0° C. After complete addition stirring was continued in the ice bath for 1.5 hrs and then the reaction mixture was allowed to warm to 15° C. The precipitate was collected by filtration, washed well with water, taken in ethyl acetate (3.4 L), treated with anhydrous sodium sulfate (500 g) and stirred for 1 hr. This suspension was filtered through sodium sulfate (200 g) and the filtrate was concentrated on a rotary evaporator. The residue was dissolved in methyl t-butyl ether (5.5 L), treated with charcoal (40 g), stirred for 40 min and filtered through Celite. The solvent was removed in a rotary evaporator and the resulting product was dried in a vacuum oven (45° C.) to give the desired product (256 g, 53.4%). LCMS for C3H4ClN4O2 (M+H)+: m/z=162.9. 13C NMR (100 MHz, CD3OD): δ 155.8, 143.4, 129.7.
Name
4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Quantity
422 g
Type
reactant
Reaction Step One
Quantity
1.475 L
Type
reactant
Reaction Step One
Name
Quantity
5.9 L
Type
solvent
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
518 g
Type
reactant
Reaction Step Two
Quantity
199.5 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
53.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:7](=[N:9][OH:10])N)=[N:4][O:5][N:6]=1.[ClH:11].[Cl-].[Na+].N([O-])=O.[Na+]>O.C(O)(=O)C>[NH2:1][C:2]1[C:3]([C:7]([Cl:11])=[N:9][OH:10])=[N:4][O:5][N:6]=1 |f:2.3,4.5|

Inputs

Step One
Name
4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Quantity
422 g
Type
reactant
Smiles
NC=1C(=NON1)C(N)=NO
Name
Quantity
1.475 L
Type
reactant
Smiles
Cl
Name
Quantity
5.9 L
Type
solvent
Smiles
O
Name
Quantity
3 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
518 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
199.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
43.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
this suspension was stirred at 42-45° C. until complete solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
this solution was stirred in an ice/water/methanol bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 0° C
ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 15° C
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed well with water
ADDITION
Type
ADDITION
Details
treated with anhydrous sodium sulfate (500 g)
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
This suspension was filtered through sodium sulfate (200 g)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methyl t-butyl ether (5.5 L)
ADDITION
Type
ADDITION
Details
treated with charcoal (40 g)
STIRRING
Type
STIRRING
Details
stirred for 40 min
Duration
40 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the resulting product was dried in a vacuum oven (45° C.)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NON1)C(=NO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 256 g
YIELD: PERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08088803B2

Procedure details

4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (422 g, 2.95 mol) was added to a mixture of water (5.9 L), acetic acid (3 L) and 6 N hydrochloric acid (1.475 L, 3 eq.) and this suspension was stirred at 42-45° C. until complete solution was achieved. Sodium chloride (518 g, 3 eq.) was added and this solution was stirred in an ice/water/methanol bath. A solution of sodium nitrite (199.5 g, 0.98 eq.) in water (700 mL) was added over 3.5 hrs while maintaining the temperature below 0° C. After complete addition stirring was continued in the ice bath for 1.5 hrs and then the reaction mixture was allowed to warm to 15° C. The precipitate was collected by filtration, washed well with water, taken in ethyl acetate (3.4 L), treated with anhydrous sodium sulfate (500 g) and stirred for 1 hr. This suspension was filtered through sodium sulfate (200 g) and the filtrate was concentrated on a rotary evaporator. The residue was dissolved in methyl t-butyl ether (5.5 L), treated with charcoal (40 g), stirred for 40 min and filtered through Celite. The solvent was removed in a rotary evaporator and the resulting product was dried in a vacuum oven (45° C.) to give the desired product (256 g, 53.4%). LCMS for C3H4ClN4O2 (M+H)+: m/z=162.9. 13C NMR (100 MHz, CD3OD): δ 155.8, 143.4, 129.7.
Name
4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Quantity
422 g
Type
reactant
Reaction Step One
Quantity
1.475 L
Type
reactant
Reaction Step One
Name
Quantity
5.9 L
Type
solvent
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
518 g
Type
reactant
Reaction Step Two
Quantity
199.5 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
53.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:7](=[N:9][OH:10])N)=[N:4][O:5][N:6]=1.[ClH:11].[Cl-].[Na+].N([O-])=O.[Na+]>O.C(O)(=O)C>[NH2:1][C:2]1[C:3]([C:7]([Cl:11])=[N:9][OH:10])=[N:4][O:5][N:6]=1 |f:2.3,4.5|

Inputs

Step One
Name
4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Quantity
422 g
Type
reactant
Smiles
NC=1C(=NON1)C(N)=NO
Name
Quantity
1.475 L
Type
reactant
Smiles
Cl
Name
Quantity
5.9 L
Type
solvent
Smiles
O
Name
Quantity
3 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
518 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
199.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
43.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
this suspension was stirred at 42-45° C. until complete solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
this solution was stirred in an ice/water/methanol bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 0° C
ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 15° C
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed well with water
ADDITION
Type
ADDITION
Details
treated with anhydrous sodium sulfate (500 g)
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
This suspension was filtered through sodium sulfate (200 g)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methyl t-butyl ether (5.5 L)
ADDITION
Type
ADDITION
Details
treated with charcoal (40 g)
STIRRING
Type
STIRRING
Details
stirred for 40 min
Duration
40 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the resulting product was dried in a vacuum oven (45° C.)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NON1)C(=NO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 256 g
YIELD: PERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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